molecular formula C38H81NO4S B057417 dimethyl(dioctadecyl)azanium;hydrogen sulfate CAS No. 123312-54-9

dimethyl(dioctadecyl)azanium;hydrogen sulfate

Cat. No.: B057417
CAS No.: 123312-54-9
M. Wt: 648.1 g/mol
InChI Key: DYJCDOZDBMRUEB-UHFFFAOYSA-M
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Description

1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is a quaternary ammonium compound. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids, making it useful in a variety of industrial and household applications. This compound is known for its excellent emulsifying, foaming, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) can be synthesized through the quaternization of N,N-dimethyl-N-octadecylamine with octadecyl bromide, followed by the reaction with sulfuric acid to form the sulfate salt. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through filtration and recrystallization processes to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The sulfate group can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Ion-exchange resins or salts like sodium chloride can facilitate the substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxides.

    Reduction: Formation of amines or lower oxidation state compounds.

    Substitution: Formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology for its antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate drugs.

    Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products for its emulsifying and foaming properties.

Mechanism of Action

The mechanism of action of 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial action is primarily due to the cationic nature of the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.

Comparison with Similar Compounds

  • 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride
  • 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, bromide
  • 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, hydrogen eicosa-μ-oxopentadecaoxo

Comparison: 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, sulfate (1:1) is unique due to its sulfate anion, which imparts different solubility and reactivity characteristics compared to its chloride and bromide counterparts. The sulfate form is often preferred in applications requiring higher solubility in water and enhanced antimicrobial activity.

Properties

CAS No.

123312-54-9

Molecular Formula

C38H81NO4S

Molecular Weight

648.1 g/mol

IUPAC Name

dimethyl(dioctadecyl)azanium;hydrogen sulfate

InChI

InChI=1S/C38H80N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-38H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

DYJCDOZDBMRUEB-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.OS(=O)(=O)[O-]

Key on ui other cas no.

123312-54-9

Pictograms

Irritant

Related CAS

14357-21-2 (Parent)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 1 liter 3-necked round bottomed flask equipped with a mechanical stirrer and reflux condenser were suspended 60 grams (90.8 millimoles) of distearyl dimethyl ammonium methylsulfate in a mixture of 168.75 grams of isopropanol and 56.25 grams of deionized water. 9.57 grams of 95 percent sulfuric acid (90.8 millimoles) were then added and the reaction mixture was heated at gentle reflux, at about 820° C., for 4 hours. The resulting clear, orange-yellow solution was then cooled slowly. After about one hour, at about 30° C., crystals started to appear, followed by a massive crystallization with a noticeable exotherm of over 4° C. and the formation of white viscous slurry The crystallization was continued overnight, about 18 hours, under agitation at about 20° to 25° C. The slurry was filtered under vacuum on an 11 centimeter Whatman #4 filter paper with a Buchner funnel. The filtration time recorded was 2 minutes. The excellent filtration rate reflects the excellent crystallization characteristics of the product. A white filter cake was obtained, while a yellowish filtrate was removed. The filter cake was reslurried in 225 grams of a 75/25 mixture of isopropanol and water to remove residual acidity. The mixture of isopropanol and water was used to avoid the formation of gel experienced when water only is used to wash the highly acidic wet cake. A white slurry was obtained, which again required only 2 minutes to filter. Two more reslurry washings were accomplished as described above with filtration times of about 2 minutes each. A final reslurry wash with 200 grams of acetone was accomplished after which the product was recovered by filtration and dried overnight in vacuum at about 50° C. 42.7 grams (72.7 percent yield) of distearyl dimethyl ammonium bisulfate (IR fingerprint) were recovered. Analyticals- melting point (DSC) 94.50° C., H2O content 0.04 percent, bisulfate content (by titration) 15.24 percent.
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60 g
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56.25 g
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Synthesis routes and methods II

Procedure details

Seventy-five (75) kilograms of isopropyl alcohol and 25 kilograms of deionized water were charged in a 50 gallon glass lined reactor. The reactor agitator (three armed retrieve curve impeller) was started at 100 RPM and full cooling (water at 8° to 10° C.) was applied to the reactor jacket. Eighteen (18) kilograms of 93 percent sulfuric acid (technical grade) were added slowly to the reactor, after which 30 kilograms of technical grade distearyl dimethyl ammonium methylsulfate (obtained from Zeeland Chemical Co., d Cambrex Company formerly Hexcel Company of Zeeland, Mich.) were charged in the reactor. The reactor loading port was closed and cooling water was applied to the reactor reflux condenser and the agitator speed adjusted to 150 RPM. The reactor was heated to approximately 840° C. using hot water supplied to the reactor jacket. The reaction was effected for 4 hours under a slight reflux after which cooling was applied to initiate the crystallization. The mixture was agitated for two hours under full cooling at 16° to 18° C. before transferring to a 70 gallon agitated Nutsche vacuum filter. The filtrate was drained and collected in a storage vessel for solvent recovery or disposal. The wet cake was reslurried with 100 kilograms of the second wash filtrate from the previous batch (containing an approximate 75:25 ratio of isopropanol and water) for 30 minutes, after which the filtrate (about 100 kilograms) was drained by vacuum filtration and collected in order to be used as the solvent system for the next synthesis batch. After additional reslurry washes were performed using wash filtrates from a previous batch, the wet cake was discharged from the filter and recrystallized from 100 kilograms of isopropanol In a 50 gallon glass lined reactor. This was performed by dissolving the materials under agitation at 600° C., cooling and recovering the wet dimethyl distearyl ammonium bisulfate cake by filtration. After vacuum drying, 22.27 kilograms (75.8 percent yield) of recrystallized distearyl dimethyl ammonium bisulfate were recovered. Analyticals: melting point (DSC) 91.4° C., H2O content 0.65 percent, bisulfate content (by titration) 14.65 percent.
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